3-benzyl-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
This compound is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are known to have a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity . They have been used in the treatment of estrogen receptor positive (ER+) breast cancer .
Synthesis Analysis
Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized based on molecular diversity . The synthesis process involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines includes two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidines include reductive condensation and methylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidines can be determined by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Scientific Research Applications
Synthesis and Biological Activity
Novel compounds, including pyrimidine derivatives, have been synthesized and studied for their biological activities. For example, a study involved the synthesis of various heterocyclic compounds derived from visnagenone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were identified as COX-1/COX-2 inhibitors, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antioxidant Activities
Another study focused on the synthesis and characterization of triazolopyrimidines, demonstrating their antimicrobial and antioxidant activities. This research underscores the potential of pyrimidine derivatives in addressing microbial resistance and oxidative stress-related conditions (Gilava, Patel, Ram, & Chauhan, 2020).
Antiviral and Antifungal Properties
Pyrimidine derivatives have also been evaluated for their antiviral and antifungal properties, offering a promising avenue for the development of new antiviral agents. Studies have shown that certain pyrimidine analogs exhibit activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1), highlighting their therapeutic potential in antiviral drug development (Renau et al., 1996).
Cytotoxicity and Cancer Research
Pyrimidine derivatives have been synthesized and assessed for their cytotoxic activity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to the exploration of new anticancer agents, emphasizing the role of pyrimidine structures in the development of chemotherapeutic drugs (Hassan, Hafez, & Osman, 2014).
Supramolecular Aggregation and Material Science
Studies have also explored the supramolecular aggregation of pyrimidine derivatives, providing insights into their conformational features and potential applications in material science. For instance, research on thiazolopyrimidines has revealed significant differences in intermolecular interaction patterns based on structural modifications, which could influence the design of novel organogels and other materials (Nagarajaiah & Begum, 2014).
Mechanism of Action
Target of Action
The primary target of 3-benzyl-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is the Wnt signaling pathway . This compound acts as a potent and selective activator of Wnt signaling .
Mode of Action
This compound interacts with its targets by inducing the rapid phosphorylation of NFκB sub-unit p65 at residue Ser 536 while abrogating the total IκB signal .
Biochemical Pathways
The compound affects the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration . The activation of this pathway by this compound leads to the phosphorylative inactivation of GSK3b at Ser9, β-catenin accumulation, and abrogation of NFκB p65 phosphorylation .
Pharmacokinetics
The compound is soluble in dmso and ethanol , which may influence its absorption and distribution in the body.
Result of Action
The action of this compound results in a subsequent increase in pro-inflammatory cytokine production (TNF, IL-6, IL-12 p40) in otherwise naive monocytes . In tlr2, -4, and -5-engaged monocytes, the compound suppresses cytokine production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other signaling molecules such as LPS, Pam3CSK4, FSL-1, or S. typhimurium flagellin can modulate the compound’s effect on cytokine production .
Future Directions
Properties
IUPAC Name |
3-benzyl-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-25-13-17(20(27)23-15-9-6-10-16(11-15)30-2)18-19(25)21(28)26(22(29)24-18)12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,23,27)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVWDNCRFAUVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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